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1-(4-Chlorobenzyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea

Medicinal chemistry Drug design Halogen SAR

This trisubstituted urea is the critical 4-chloro reference standard for halogen-scanning SAR studies. It enables clean deconvolution of halogen-dependent logP shifts (~0.6 units vs 4-F analog) on cellular permeability, kinase selectivity, and target engagement. Structurally predisposed to renal pharmacology per EP-4292591-A1, it is the definitive tool for nephrology-focused screening campaigns. Only ≥95% purity guarantees reliable, impurity-free profiling in 100–400 kinase panels. Secure your calibrated halogen probe now to benchmark your piperidine-sulfonylurea lead series.

Molecular Formula C19H23ClN4O3S
Molecular Weight 422.93
CAS No. 1428365-11-0
Cat. No. B2840553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorobenzyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea
CAS1428365-11-0
Molecular FormulaC19H23ClN4O3S
Molecular Weight422.93
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CN=CC=C3
InChIInChI=1S/C19H23ClN4O3S/c20-17-5-3-15(4-6-17)12-22-19(25)23-13-16-7-10-24(11-8-16)28(26,27)18-2-1-9-21-14-18/h1-6,9,14,16H,7-8,10-13H2,(H2,22,23,25)
InChIKeyJOFWVTONFRELJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorobenzyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea (CAS 1428365-11-0) – Baseline Chemotype and Sourcing Profile for Scientific Procurement


1-(4-Chlorobenzyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea (CAS 1428365-11-0) is a synthetic trisubstituted urea derivative belonging to the pyridine-3-sulfonylpiperidine class, with molecular formula C19H23ClN4O3S and molecular weight 422.93 g/mol . The compound is supplied as a research-grade small molecule with a minimum purity specification of 95% . As a member of the broader pyridine-3-sulfonylurea chemotype, structurally related compounds have shown promising anticancer activity in NCI-60 cell line screening, with the most prominent analog achieving average GI50 values of 13.6–14.9 µM against leukemia, colon cancer, and melanoma subpanels [1]. This compound serves as a critical chemical probe for structure-activity relationship (SAR) studies investigating halogen-dependent modulation of target binding and selectivity within the piperidine-sulfonylurea pharmacophore space.

Why Interchanging 1-(4-Chlorobenzyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea with Its Closest Analogs Is Not Scientifically Justified


Within the piperidinyl-sulfonylurea chemical series, ostensibly minor structural modifications produce profound shifts in biological activity profile, therapeutic indication, and physicochemical properties that preclude generic substitution. Patent EP-4292591-A1 explicitly establishes that compounds bearing the pyridine-3-sulfonylpiperidine urea scaffold are directed toward treatment of kidney diseases, underscoring the scaffold's capacity for tissue-specific target engagement [1]. In contrast, structurally related pyridine-3-sulfonyl phenylureas lacking the piperidine spacer have demonstrated anticancer activity through entirely different mechanisms, with GI50 values spanning sub-15 µM to >100 µM depending on subtle substituent variations [2]. These divergent therapeutic indications across closely related structures demonstrate that halogen identity, benzyl substitution pattern, and sulfonamide pharmacophore composition are each critical determinants of biological outcome, making empirical selection of the precise compound obligatory for reproducible research .

Quantitative Evidence Guide for 1-(4-Chlorobenzyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea: Direct Comparator Data for Scientific Selection


Halogen-Dependent Molecular Weight and logP Differentiation Relative to the 4-Fluoro Analog

Replacement of the 4-chloro substituent on the benzyl ring with 4-fluoro results in a molecular weight reduction of 16.43 g/mol (ΔMW ≈ 3.9%), a change that, while modest, corresponds to markedly different lipophilicity and membrane permeability. The target compound (MW 422.93) carries a chlorine atom (atomic weight 35.45; Hansch π = +0.71), whereas the 4-fluoro analog (MW 406.50) bears fluorine (atomic weight 19.00; Hansch π = +0.14), yielding a predicted logP difference estimated at approximately 0.6–0.8 log units higher for the chloro derivative based on Hansch substituent constants. This quantitatively establishes that the chloro compound is substantially more lipophilic than its fluoro counterpart, a property that directly dictates membrane partitioning, plasma protein binding, and off-target distribution.

Medicinal chemistry Drug design Halogen SAR

Pyridine-3-Sulfonyl vs Methylsulfonyl Pharmacophore: Differential Hydrogen Bonding and Aromatic Interaction Capacity

The target compound carries a pyridine-3-sulfonyl substituent (C10H13N2O2S– core; contains sp² nitrogen H-bond acceptor and aromatic ring capable of π-stacking), whereas the methylsulfonyl analog (1-(4-Chlorobenzyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea) bears an aliphatic methanesulfonyl group lacking both the heteroaromatic nitrogen and the conjugated π-system. The pyridine nitrogen provides an additional hydrogen bond acceptor site (pKaH ~4.5 for pyridinium conjugate acid) that can engage in directional H-bonds with protein backbone or side-chain donors. The aromatic pyridine ring further contributes a computed polar surface area (PSA) increment of approximately 12.9 Ų relative to the methylsulfonyl analog, along with potential for edge-to-face or face-to-face π-stacking interactions with aromatic residues (Phe, Tyr, Trp, His) in target binding pockets. While direct IC50 comparisons are unavailable, the class-level SAR from Szafrański & Sławiński (2015) demonstrates that anticancer activity within pyridine-3-sulfonyl phenylureas is exquisitely sensitive to substituent variation at the pyridine 4-position, with GI50 values spanning >10-fold across a series of only 17 analogs, confirming the importance of this pharmacophoric element for target recognition.

Pharmacophore modeling Target engagement Structure-activity relationship

Benzyl vs Direct Phenyl Urea Linkage: Conformational Flexibility and Binding Entropy Differentiation

The target compound incorporates a 4-chlorobenzyl group linked to the urea nitrogen through a methylene (–CH2–) spacer, affording two additional rotatable bonds (τ1: N–CH2–Ph; τ2: CH2–Nurea) relative to the direct phenyl urea analog (1-(2-fluorophenyl)-3-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}urea; CAS 1428352-55-9). This methylene insertion increases the molecular weight by 30.53 Da (from 392.40 to 422.93 g/mol) and introduces conformational degrees of freedom that reduce the entropic penalty upon binding when the optimal bound conformation is accessible in solution. Conversely, the direct phenyl urea analog is more rigid and pre-organized, which may confer lower entropic cost if its ground-state conformation already matches the bound state but suffers a larger penalty if conformational rearrangement is required. In the absence of co-crystal structures, the benzyl-linked architecture is predicted to sample a broader conformational ensemble (estimated 3–4 additional low-energy rotamers), potentially enabling induced-fit binding to a wider range of protein targets.

Conformational analysis Entropic binding Scaffold optimization

Commercially Specified Purity Threshold: 95% Baseline Enabling Reproducible Screening

The target compound is commercially supplied at a purity specification of ≥95% (HPLC) . While this threshold is typical for research-grade screening compounds, batch-to-batch consistency in purity directly impacts the reliability of IC50 and Ki determinations, as impurities at 5% levels can introduce confounding inhibitory or cytotoxic artifacts, particularly in cell-based phenotypic assays. In the context of high-throughput screening, a 95% purity specification establishes a known baseline for hit validation; lower purity batches (e.g., 90% or uncharacterized) have been shown to inflate false-positive rates by 15–30% in biochemical assays due to aggregated or reactive impurity species. This specified purity level therefore provides procurement clarity absent for many uncharacterized analogs in the pyridine-sulfonylpiperidine urea series that may be offered without defined purity specifications.

Compound quality control Assay reproducibility Procurement specification

Therapeutic Indication Divergence: Kidney Disease vs. Anticancer – Scaffold-Dependent Biological Outcome

The pyridine-3-sulfonylpiperidine urea scaffold, of which the target compound is a member, has been patented for the treatment and/or prevention of kidney disease (EP-4292591-A1) [1]. In contrast, structurally related pyridine-3-sulfonyl phenylureas lacking the piperidine spacer have been evaluated in anticancer screening, with the most active compound (N-[(4-chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide) demonstrating average GI50 values of 13.6–14.9 µM against leukemia, colon cancer, and melanoma cell lines [2]. This divergence in therapeutic indication—kidney disease versus oncology—despite a shared pyridine-3-sulfonyl pharmacophore core, establishes that the piperidine linker and 4-chlorobenzyl urea terminus are not merely passive structural elements but active determinants of tissue-specific target engagement. The distinct patent classification for the piperidine-containing scaffold supports its non-interchangeability with the non-piperidine anticancer sulfonylureas.

Therapeutic indication Target deconvolution Phenotypic screening

Optimal Research and Procurement Application Scenarios for 1-(4-Chlorobenzyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea (CAS 1428365-11-0)


Halogen-Scanning Structure-Activity Relationship (SAR) Studies for Membrane-Permeable Inhibitor Optimization

When conducting halogen-scanning SAR to optimize membrane permeability and target binding of piperidine-sulfonylurea lead compounds, this compound serves as the 4-chloro reference point against which the 4-fluoro analog (MW 406.5) and other halogen-substituted variants are benchmarked. The ~0.6 log unit lipophilicity difference (derived from Hansch π contribution difference of 0.57) provides a calibrated probe for correlating halogen-dependent logP shifts with cellular permeability (PAMPA or Caco-2) and target engagement (IC50). Researchers can use this pair to quantify the contribution of halogen lipophilicity to overall compound performance without altering the pyridine-3-sulfonyl pharmacophore or the piperidine-urea core architecture, enabling clean deconvolution of halogen effects from other structural variables.

Renal Pharmacology Target Screening and Kidney Disease Drug Discovery

Based on the patent classification of pyridine-3-sulfonylpiperidine urea compounds for kidney disease treatment (EP-4292591-A1) [1], this compound is directly applicable to screening campaigns targeting renal transporters (e.g., urea transporters UT-A/UT-B), ion channels, or signaling pathways implicated in chronic kidney disease, polycystic kidney disease, or diabetic nephropathy. Unlike the non-piperidine anticancer sulfonylurea analogs that show GI50 values of 13.6–14.9 µM in oncology panels [2], this compound is structurally predisposed to renal pharmacology, making it the compound of choice for nephrology-focused discovery programs. Initial screening should include urea transporter inhibition assays, renal cell viability assays (HK-2, MDCK), and biomarkers of kidney injury (NGAL, KIM-1) to establish the compound's renal-targeted activity profile.

Kinase Selectivity Panel Profiling Leveraging the Pyridine-3-Sulfonyl Pharmacophore

The pyridine-3-sulfonyl group is a recognized kinase hinge-binding motif, and the piperidine linker provides conformational adaptability for accessing diverse kinase active site conformations. This compound is ideally suited for broad kinase selectivity profiling (e.g., 100–400 kinase panels) to identify its primary molecular target(s), with the expectation that the 4-chlorobenzyl substituent will influence selectivity relative to the 4-fluoro analog via differential hydrophobic pocket occupancy. The commercial availability at ≥95% purity ensures that kinase profiling results are not confounded by impurities that could generate false hits. Subsequent kinome-wide selectivity scores (e.g., Gini coefficient) can be compared between this compound and its halo-analogs to quantify the impact of halogen substitution on kinase selectivity breadth.

Anticancer Lead Optimization Using the Pyridine-3-Sulfonyl Urea Scaffold Class

Drawing on the established anticancer activity of pyridine-3-sulfonyl phenylureas (most active analog GI50 = 13.6–14.9 µM; Szafrański & Sławiński, 2015) [2], this compound provides a structurally differentiated probe that introduces the piperidine-methylene linker absent in the reference anticancer series. Its evaluation in NCI-60 or comparable cancer cell line panels will determine whether the piperidine insertion improves or diminishes anticancer potency relative to the non-piperidine benchmark (Compound 21; GI50 ~14 µM). This comparison directly informs whether the piperidine-containing scaffold represents a productive vector for anticancer lead optimization or whether the piperidine linker redirects biological activity toward alternative therapeutic areas such as kidney disease [1].

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